8-(3,4-dimethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3,4-dimethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, which is fused with a dioxin ring, and substituted with various functional groups including a dimethylbenzoyl group and a fluorobenzyl group. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dimethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.
Introduction of the Dioxin Ring: The quinoline derivative is then subjected to a cyclization reaction with a suitable diol to form the dioxin ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-dimethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and benzoyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
8-(3,4-dimethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 8-(3,4-dimethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
8-(3,4-dimethylbenzoyl)-6-benzyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one: Similar structure but lacks the fluorine atom.
8-(3,4-dimethylbenzoyl)-6-(2-chlorobenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one: Similar structure but contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 8-(3,4-dimethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one enhances its lipophilicity and metabolic stability, making it more effective in biological applications compared to its analogs.
Biological Activity
The compound 8-(3,4-dimethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic molecule with potential therapeutic applications. Its unique structure combines a quinoline core with a dioxin ring and various substituents that may influence its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is C25H18FNO4 with a molecular weight of approximately 415.41 g/mol. The structure features a dioxinoquinoline framework that is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been suggested based on existing literature:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes. For instance, it has been noted to interact with DNA topoisomerases, which play critical roles in DNA replication and transcription .
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against HIV-1 by inhibiting reverse transcriptase . Modifications in the structure have shown enhanced activity against various HIV mutant strains.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit anticancer properties:
- Cell Proliferation Inhibition : Studies have demonstrated that this class of compounds can inhibit cell proliferation in various cancer cell lines.
- Apoptosis Induction : Some analogs have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways .
Study 1: Antiviral Activity
A study focused on the modification of quinoline derivatives reported that certain analogs exhibited significant antiviral activity against HIV-1. The compound's structural features were crucial for binding affinity and inhibition efficacy against reverse transcriptase .
Study 2: Anticancer Efficacy
In vitro studies on related compounds demonstrated their ability to inhibit tumor growth in human breast cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is essential to compare it with similar chemical entities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one | Ethoxy group instead of dimethylbenzoyl | Moderate anticancer activity |
8-(4-Fluorobenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one | Fluoro group enhances electronic properties | Enhanced enzyme inhibition |
Properties
IUPAC Name |
8-(3,4-dimethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FNO4/c1-16-7-8-18(11-17(16)2)26(30)21-15-29(14-19-5-3-4-6-22(19)28)23-13-25-24(32-9-10-33-25)12-20(23)27(21)31/h3-8,11-13,15H,9-10,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVUTFMSEZWNDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.